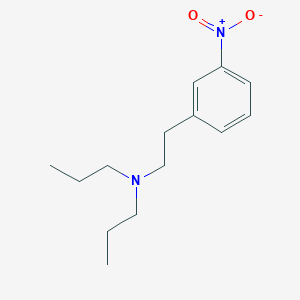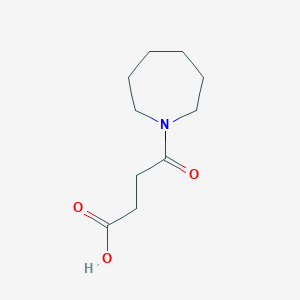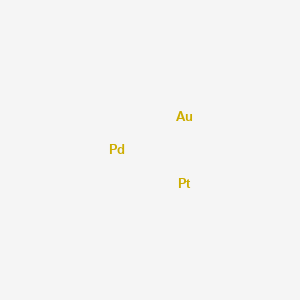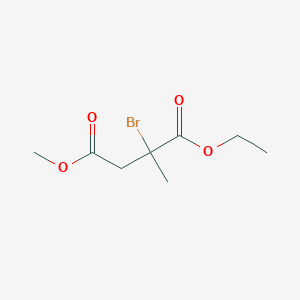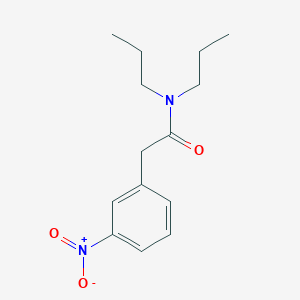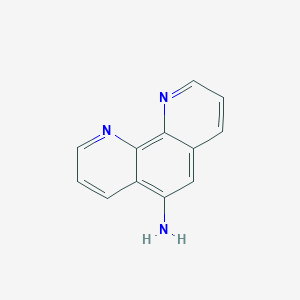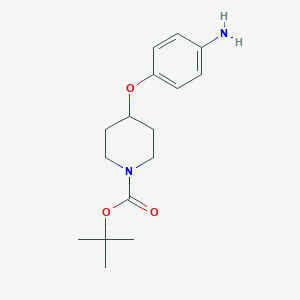
叔丁基 4-(4-氨基苯氧基)哌啶-1-羧酸酯
概述
描述
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate is a chemical compound that serves as an important intermediate in the synthesis of various biologically active molecules. Although the specific compound is not directly mentioned in the provided papers, related compounds with tert-butyl and piperidine moieties are frequently used in the synthesis of pharmaceuticals and other nitrogen-containing heterocycles.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions with high yields. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process with a 52% yield, employing CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Similarly, the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur followed by coupling with an aromatic aldehyde to afford Schiff base compounds is another example of the synthetic utility of tert-butyl piperidine derivatives .
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various spectroscopic methods and X-ray crystallography. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate revealed that the piperazine ring adopts a chair conformation, and the compound forms chains in the crystal via C—H⋯O hydrogen bonds . The molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxy and (3-nitro/3-methoxy)benzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is stabilized by intramolecular hydrogen bonds, as determined by X-ray crystallographic analysis .
Chemical Reactions Analysis
The tert-butyl piperidine derivatives are versatile intermediates that can undergo various chemical reactions. For instance, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, demonstrating the reactivity of such compounds . These reactions are crucial for the development of small molecule anticancer drugs and other therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl piperidine derivatives are often elucidated using spectroscopic methods and computational studies. For example, the synthesis and characterization of 2-{4-[(tert-butylcarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid included infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS). Density functional theory (DFT) calculations were used to determine the optimal molecular structure and to study the molecular electrostatic potential and frontier molecular orbitals, revealing some physicochemical properties of the compounds .
科学研究应用
图形合成路线和工业应用
- Vandetanib 的合成:Mi(2015 年)的一项研究探索了 Vandetanib 的合成路线,Vandetanib 是一种用于癌症治疗的酪氨酸激酶抑制剂。该研究分析了各种合成途径,并强调了叔丁基 4-((甲苯磺酰氧基)甲基)哌啶-1-羧酸酯作为一种方法中的前体,该方法为工业规模生产提供了更高的产量和商业价值 (W. Mi,2015)。
环境和毒理学研究
- 合成酚类抗氧化剂的环境存在和毒性:Liu 和 Mabury(2020 年)回顾了合成酚类抗氧化剂 (SPA) 的环境存在、人体暴露和毒性,包括与叔丁基衍生物在结构上相关的化合物。该研究强调了在各种环境中检测到 SPA 及其潜在健康风险,提出了减轻环境污染和开发更安全的 SPA 的未来研究方向 (Runzeng Liu 和 S. Mabury,2020)。
催化和有机合成
- 在有机合成中的应用:Tateiwa 和 Uemura(1997 年)的研究回顾了金属阳离子交换粘土在有机合成中作为催化剂的应用,包括叔丁基基团促进的反应。该研究证明了这些催化剂在各种有机转化中的多功能性,为可持续和高效的合成方法提供了见解 (Jun-ichi Tateiwa 和 S. Uemura,1997)。
药理学研究和潜在应用
- 哌啶衍生物的药理活性:Sikazwe 等人(2009 年)探讨了哌啶衍生物中芳基烷基取代基对 D2 样受体的效力和选择性的贡献。该研究强调了结构修饰的重要性,例如叔丁基 4-(4-氨基苯氧基)哌啶-1-羧酸酯中可能的修饰,在开发新的药理活性化合物中 (D. Sikazwe 等人,2009)。
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-8-14(9-11-18)20-13-6-4-12(17)5-7-13/h4-7,14H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIBGUDKHYWNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60930031 | |
| Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
CAS RN |
138227-63-1 | |
| Record name | tert-Butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60930031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-(4-aminophenoxy)piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

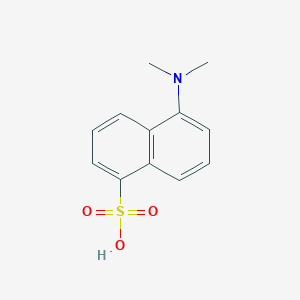
![2-Propenoic acid, 4-[[(4-benzoylphenoxy)carbonyl]oxy]butyl ester](/img/structure/B135120.png)
![5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol](/img/structure/B135121.png)
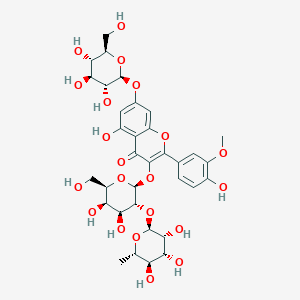
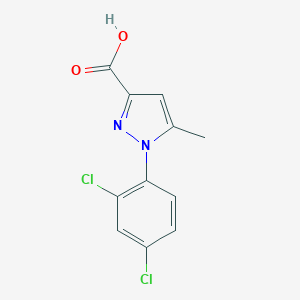
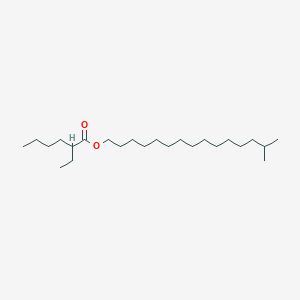
![6,8-Dimethylbenz[a]anthracene](/img/structure/B135134.png)
